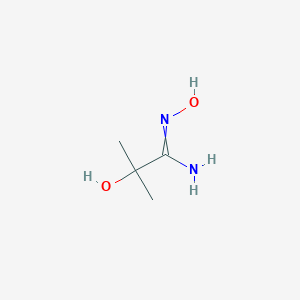

2,N-Dihydroxy-2-methyl-propionamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Analyse Des Réactions Chimiques

Types of Reactions

N’,2-dihydroxy-2-methylpropanimidamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce amine derivatives .

Applications De Recherche Scientifique

N’,2-dihydroxy-2-methylpropanimidamide has several applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

N’,2-dihydroxy-2-methylpropanamide: Similar in structure but with different functional groups.

2-hydroxy-2-methylpropanimidamide: Lacks one hydroxyl group compared to N’,2-dihydroxy-2-methylpropanimidamide.

Uniqueness

N’,2-dihydroxy-2-methylpropanimidamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Activité Biologique

2,N-Dihydroxy-2-methyl-propionamidine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, providing a comprehensive overview of its biological activity.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Notably, it has been investigated for its potential as a monoamine oxidase (MAO) inhibitor, which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine.

1. Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of the compound resulted in significant reductions in immobility time in the forced swim test, suggesting enhanced mood and reduced depressive symptoms.

2. Neuroprotective Properties

The compound has shown promise in neuroprotection against oxidative stress. In vitro studies have indicated that it can scavenge free radicals and inhibit lipid peroxidation, thereby protecting neuronal cells from damage.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at relatively low concentrations.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 : Antidepressant Activity (2020) | Showed significant reduction in immobility time in forced swim test | Suggests potential as an antidepressant |

| Study 2 : Neuroprotection (2019) | Inhibited lipid peroxidation in neuronal cells | Indicates protective effects against oxidative stress |

| Study 3 : Antimicrobial Activity (2021) | Effective against E. coli and S. aureus with MIC values < 100 µg/mL | Supports potential use as an antimicrobial agent |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability with rapid absorption. Studies indicate a half-life conducive to once-daily dosing, making it an attractive candidate for therapeutic applications.

Safety and Toxicology

Toxicological assessments have shown that this compound is well-tolerated at therapeutic doses. However, further studies are required to fully elucidate its safety profile and potential side effects.

Propriétés

Numéro CAS |

15485-97-9 |

|---|---|

Formule moléculaire |

C4H10N2O2 |

Poids moléculaire |

118.13 g/mol |

Nom IUPAC |

N',2-dihydroxy-2-methylpropanimidamide |

InChI |

InChI=1S/C4H10N2O2/c1-4(2,7)3(5)6-8/h7-8H,1-2H3,(H2,5,6) |

Clé InChI |

WNNSNZSHDOGSHA-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=NO)N)O |

SMILES isomérique |

CC(C)(/C(=N/O)/N)O |

SMILES canonique |

CC(C)(C(=NO)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.